molecular formula C7H5ClF3NO B582265 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227563-67-8

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B582265
M. Wt: 211.568
InChI Key: YEFZEHDMELRBFT-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine involves two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is a colorless or white to yellow powder or crystals or liquid . It has a molecular weight of 211.57 .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis Methods and Chemical Interactions 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine has been a focus of various synthesis studies. Li Zheng-xiong summarized five primary synthetic methods for this compound, highlighting its applications as intermediates in pharmaceuticals, agrochemicals, biochemicals, especially in herbicides, and discussing the current study situation and future trends (Li Zheng-xiong, 2004). Similarly, Lu Xin-xin reviewed the standard processes of synthesizing this compound, emphasizing its wide usage in pesticide synthesis (Lu Xin-xin, 2006).

Complex Formation and Crystal Structures The compound has been used in creating complex structures and understanding molecular interactions. For instance, Stefan Nückel et al. discussed the synthesis of novel square-planar, terdentate, aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes from the free ligands and other compounds (Stefan Nückel and P. Burger, 2001). Sen Ma et al. presented the syntheses and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, discussing their hydrogen-bonding interactions and crystallization properties (Sen Ma et al., 2018).

Agricultural Applications

Herbicide Synthesis The chemical serves as a key intermediate in the synthesis of certain herbicides. Zuo Hang-dong discussed the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a crucial intermediate for creating the highly efficient herbicide trifloxysulfuron (Zuo Hang-dong, 2010).

Broad-Spectrum Herbicidal Activity M. Moran elaborated on the herbicidal activity of certain compounds, including N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, exhibiting excellent herbicidal activity on a broad spectrum of vegetation at low application rates (M. Moran, 2003).

Safety And Hazards

The safety information for 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The demand for 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

2-chloro-3-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFZEHDMELRBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855790
Record name 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

CAS RN

1227563-67-8
Record name 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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